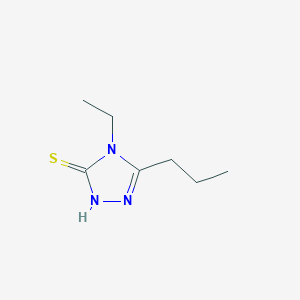

4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol

説明

4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative featuring a sulfur atom at the 3-position and ethyl/propyl alkyl substituents at the 4- and 5-positions, respectively. Triazole-3-thiols are known for their versatility in medicinal chemistry, often serving as precursors for bioactive molecules due to their ability to undergo alkylation, acylation, and coordination with metal ions .

特性

分子式 |

C7H13N3S |

|---|---|

分子量 |

171.27 g/mol |

IUPAC名 |

4-ethyl-3-propyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C7H13N3S/c1-3-5-6-8-9-7(11)10(6)4-2/h3-5H2,1-2H3,(H,9,11) |

InChIキー |

IXQYUMNQSQTYKL-UHFFFAOYSA-N |

正規SMILES |

CCCC1=NNC(=S)N1CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with propyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

化学反応の分析

反応の種類: 4-エチル-5-プロピル-4H-1,2,4-トリアゾール-3-チオールは、さまざまな化学反応を起こし、以下を含む:

酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するために酸化することができます。

還元: この化合物は、対応するチオレートを形成するために還元することができます。

置換: トリアゾール環は求核置換反応を起こし、さまざまな誘導体を形成することができます。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アルキルハライドまたはアシルクロライドなどの求核剤は、塩基性条件下で使用することができます。

主要な生成物:

酸化: ジスルフィド、スルホン酸。

還元: チオレート。

置換: さまざまなアルキル化またはアシル化誘導体。

科学的研究の応用

Chemistry

4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds that are important in drug development and materials science. The thiol group allows for nucleophilic reactions, contributing to the synthesis of various derivatives.

Biology

Research has indicated that this compound exhibits antimicrobial and antifungal properties. Its mechanism of action involves the interaction with specific enzymes and receptors, modulating their activity. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for therapeutic applications.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Bacillus subtilis | TBD |

| Pseudomonas aeruginosa | TBD |

This table highlights the potential of the compound as an antimicrobial agent, with ongoing research aimed at determining precise MIC values.

Medicine

The compound has been explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development. Notably, derivatives of triazoles have been recognized for their lower toxicity compared to traditional antifungal agents, enhancing their appeal in medical applications.

Study on Antiviral Properties

A study published in PMC investigated the antiviral activity of triazole derivatives, including this compound. The research focused on its interaction with viral enzymes and demonstrated promising results in inhibiting viral replication in vitro .

Antioxidant Capabilities

Another study highlighted the antioxidant properties of triazole derivatives derived from nalidixic acid. Although not directly related to this compound, it emphasizes the broader category's potential in combating oxidative stress-related diseases .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of specialty chemicals. Its unique properties make it suitable for applications such as:

- Corrosion inhibitors

- Polymer additives

These industrial uses leverage the compound's stability and reactivity.

作用機序

4-エチル-5-プロピル-4H-1,2,4-トリアゾール-3-チオールの作用機序は、特定の分子標的および経路との相互作用に関係しています。チオール基は金属イオンと共有結合を形成することができ、そのため配位錯体における効果的な配位子となります。さらに、トリアゾール環は生体高分子と相互作用することができ、酵素を阻害したり、細胞プロセスを阻害したりする可能性があります。正確な分子標的および経路は、特定の用途および使用状況によって異なります。

類似化合物:

4-メチル-4H-1,2,4-トリアゾール-3-チオール: エチル基ではなくメチル基を持つ類似構造。

1H-1,2,4-トリアゾール-3-チオール: エチル基とプロピル基を欠いている。

4-プロピル-4H-1,2,4-トリアゾール-3-アミン: チオール基ではなくアミン基を持つ類似構造。

独自性: 4-エチル-5-プロピル-4H-1,2,4-トリアゾール-3-チオールは、エチル基とプロピル基の両方が存在するため、化学反応性と生物学的活性を影響を与える可能性があります。これらの置換基とチオール基の組み合わせは、さまざまな用途で活用できる独特の特性を提供します。

類似化合物との比較

Key Observations :

- Alkyl vs. Aryl Groups : Ethyl/propyl substituents (target compound) may confer higher metabolic stability compared to aromatic groups (e.g., Yucasin’s 4-chlorophenyl), which are prone to oxidative metabolism .

- Biological Activity: Amino and methyl groups (e.g., 4-amino-5-methyl derivative) correlate with broad-spectrum antimicrobial activity, while indole/pyrrole moieties () enhance specificity for kinase targets .

Antimicrobial Activity

- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives exhibit MIC values of 1.95–31.25 µg/mL against bacterial/fungal strains, comparable to Norfloxacin .

- Vanadium complexes with 4-amino-5-hydrazinyl-triazole-3-thiol show moderate activity against Gram-positive bacteria (e.g., S.

Enzyme and Kinase Inhibition

- Yucasin inhibits YUC flavin monooxygenases, disrupting auxin biosynthesis in plants .

- S-Alkyl derivatives (e.g., 5-(3-indol-3-ylpropyl)-4-phenyl analog) demonstrate strong binding to anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) in silico .

Physicochemical Properties

- Lipophilicity: Alkyl chains (ethyl/propyl) increase logP values compared to polar groups (e.g., amino or hydroxyl), enhancing blood-brain barrier penetration .

- Synthetic Flexibility : The thiol group enables diverse functionalization (e.g., S-alkylation in ), allowing tailored pharmacokinetic profiles .

生物活性

4-Ethyl-5-propyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties.

The molecular formula of this compound is , with a molecular weight of approximately . The compound features a triazole ring substituted with ethyl and propyl groups and a thiol functional group that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives of 1,2,4-triazole-3-thiols, compounds showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from to , demonstrating effective antimicrobial potential .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli | 31.25 | 62.5 |

| Staphylococcus aureus | 62.5 | 125 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Candida albicans | 62.5 | 125 |

Anti-inflammatory Activity

Compounds containing the triazole moiety have been studied for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiol group can form complexes with metal ions and participate in redox reactions, influencing cellular processes such as signaling pathways and gene expression . Additionally, the compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of various triazole derivatives against a panel of microbial strains. The results indicated that modifications on the sulfur atom did not significantly alter antimicrobial activity but highlighted the importance of the triazole structure in exerting these effects .

- Inflammation Models : In models simulating inflammation through LPS stimulation in macrophages, triazole derivatives demonstrated a reduction in inflammatory markers. This supports their potential use as anti-inflammatory agents in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。